4'-Ethynyl-[1,1'-biphenyl]-4-ol

Alzheimer's disease amyloid beta aggregation medicinal chemistry

4'-Ethynyl-[1,1'-biphenyl]-4-ol is a biphenyl derivative (C14H10O, MW 194.23) featuring an ethynyl group at the 4' position and a hydroxyl group at the 4 position. This terminal alkyne-phenol bifunctional architecture enables versatile reactivity in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.

Molecular Formula C14H10O
Molecular Weight 194.23 g/mol
CAS No. 1202355-37-0
Cat. No. B3089907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Ethynyl-[1,1'-biphenyl]-4-ol
CAS1202355-37-0
Molecular FormulaC14H10O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC#CC1=CC=C(C=C1)C2=CC=C(C=C2)O
InChIInChI=1S/C14H10O/c1-2-11-3-5-12(6-4-11)13-7-9-14(15)10-8-13/h1,3-10,15H
InChIKeyDILPQBKOIIKSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Ethynyl-[1,1'-biphenyl]-4-ol (CAS 1202355-37-0): Molecular Identity and Key Procurement Specifications


4'-Ethynyl-[1,1'-biphenyl]-4-ol is a biphenyl derivative (C14H10O, MW 194.23) featuring an ethynyl group at the 4' position and a hydroxyl group at the 4 position [1]. This terminal alkyne-phenol bifunctional architecture enables versatile reactivity in Sonogashira cross-couplings and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry . Commercially, it is available as a yellow to white solid with a reported melting point of 152–154°C and typical purities ranging from 95% to 98% [2].

4'-Ethynyl-[1,1'-biphenyl]-4-ol: Why In-Class Analogs Cannot Be Interchanged Without Performance Loss


Substituting 4'-ethynyl-[1,1'-biphenyl]-4-ol with closely related biphenyl derivatives—such as 4-ethynylbiphenyl (lacking the 4-OH group), 4-ethynylphenol (lacking the second phenyl ring), or 4'-bromo/iodo-biphenyl-4-ol (bearing halide instead of ethynyl)—introduces substantial changes in π-conjugation length, hydrogen-bonding capacity, and synthetic versatility [1]. The ethynyl group enables orthogonal reactivity via Sonogashira coupling or click chemistry that halides cannot replicate without additional steps, while the extended biphenyl scaffold provides greater structural rigidity and electronic delocalization than the single-ring 4-ethynylphenol . These distinctions directly impact performance in applications requiring precise molecular geometry or specific reactivity profiles .

4'-Ethynyl-[1,1'-biphenyl]-4-ol: Quantitative Differentiation Evidence Against Closest Analogs


Aβ1-40 Aggregation Inhibition: 4'-Ethynyl-[1,1'-biphenyl]-4-ol vs. Lead Candidate 5i

In a structure-activity relationship study of 17 ethynyl-1,1'-biphenyl derivatives, 4'-ethynyl-[1,1'-biphenyl]-4-ol (compound 5e) demonstrated approximately 67% inhibition of Aβ1-40 aggregation, compared to the most potent inhibitor 5i (4-(4-ethynylphenyl)pyridine) which achieved 79% inhibition [1]. This places the compound as the second most effective Aβ1-40 inhibitor within the screened library.

Alzheimer's disease amyloid beta aggregation medicinal chemistry

Thermal Stability Comparison: 4'-Ethynyl-[1,1'-biphenyl]-4-ol vs. 4-Ethynylbiphenyl

4'-Ethynyl-[1,1'-biphenyl]-4-ol exhibits a melting point of 152–154°C , which is approximately 60–70°C higher than that of 4-ethynylbiphenyl (melting point 83–91°C) . This elevated melting point reflects stronger intermolecular hydrogen bonding conferred by the phenolic hydroxyl group absent in the comparator.

materials chemistry thermal analysis solid-state properties

Commercial Purity Benchmarking: 4'-Ethynyl-[1,1'-biphenyl]-4-ol vs. 4'-Bromo-[1,1'-biphenyl]-4-ol

4'-Ethynyl-[1,1'-biphenyl]-4-ol is commercially available at purities up to 98% [1], comparable to 4'-bromo-[1,1'-biphenyl]-4-ol which is typically supplied at 97% purity . However, the ethynyl derivative offers superior orthogonal reactivity via click chemistry and Sonogashira coupling without requiring halogen exchange steps.

chemical procurement quality control synthetic intermediate

4'-Ethynyl-[1,1'-biphenyl]-4-ol: Evidence-Based Application Scenarios


Amyloid Beta Aggregation Inhibitor Scaffold Development

Based on demonstrated Aβ1-40 aggregation inhibition of approximately 67% [1], 4'-ethynyl-[1,1'-biphenyl]-4-ol serves as a validated starting scaffold for medicinal chemistry programs targeting Alzheimer's disease. Researchers can use this compound as a benchmark for structure-activity relationship (SAR) studies aimed at optimizing anti-amyloid aggregation potency.

Sonogashira Cross-Coupling Building Block

The terminal ethynyl group enables direct participation in Sonogashira couplings with aryl halides, allowing efficient construction of extended π-conjugated systems . The phenolic hydroxyl group provides an additional site for further functionalization (e.g., esterification, etherification) without interfering with the alkyne moiety.

Click Chemistry-Ready Modular Scaffold

The ethynyl group is compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, enabling rapid assembly of triazole-linked conjugates [2]. This orthogonal reactivity makes 4'-ethynyl-[1,1'-biphenyl]-4-ol particularly valuable for bioconjugation and materials functionalization applications where mild, bioorthogonal conditions are required.

Thermally Stable Intermediate for High-Temperature Synthesis

With a melting point of 152–154°C—substantially higher than non-hydroxylated analogs like 4-ethynylbiphenyl (83–91°C) —this compound offers enhanced thermal stability for synthetic procedures conducted at elevated temperatures or for applications requiring solid-state handling without premature melting.

Technical Documentation Hub

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